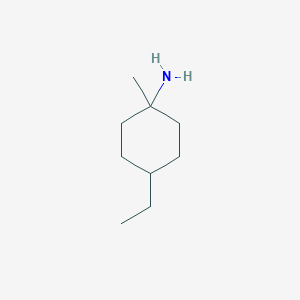
4-Ethyl-1-methylcyclohexan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-methylcyclohexan-1-amine is an organic compound with the molecular formula C9H19N It is a cyclohexane derivative where the amine group is substituted at the first position, along with ethyl and methyl groups at the fourth and first positions, respectively
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-1-methylcyclohexan-1-amine can be achieved through several methods. One common approach involves the alkylation of cyclohexanone followed by reductive amination. The process typically includes the following steps:
Alkylation: Cyclohexanone is reacted with ethyl bromide in the presence of a strong base such as sodium hydride to form 4-ethylcyclohexanone.
Reductive Amination: The 4-ethylcyclohexanone is then subjected to reductive amination using methylamine and a reducing agent like sodium cyanoborohydride to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-1-methylcyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
4-Ethyl-1-methylcyclohexan-1-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Ethyl-1-methylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecules. The specific pathways involved depend on the context of its application, whether in biological systems or chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
N-ethyl-4-methylcyclohexan-1-amine: Similar structure but with an ethyl group on the nitrogen atom.
4-Methylcyclohexanamine: Lacks the ethyl group at the fourth position.
Cyclohexanamine: Basic structure without additional alkyl groups.
Uniqueness
4-Ethyl-1-methylcyclohexan-1-amine is unique due to the presence of both ethyl and methyl groups, which can influence its chemical reactivity and interaction with other molecules. This structural uniqueness makes it a valuable compound for specific applications where these properties are desired.
Propiedades
Fórmula molecular |
C9H19N |
|---|---|
Peso molecular |
141.25 g/mol |
Nombre IUPAC |
4-ethyl-1-methylcyclohexan-1-amine |
InChI |
InChI=1S/C9H19N/c1-3-8-4-6-9(2,10)7-5-8/h8H,3-7,10H2,1-2H3 |
Clave InChI |
NIVFNYAYTFKJDI-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(CC1)(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2,4,6-trimethylphenyl)methyl]cyclopropanamine](/img/structure/B13200672.png)
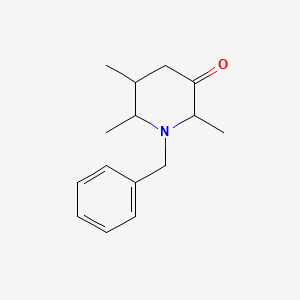

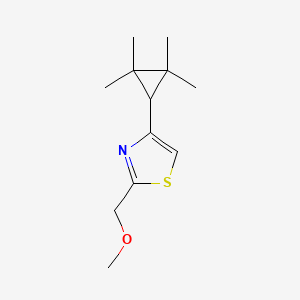
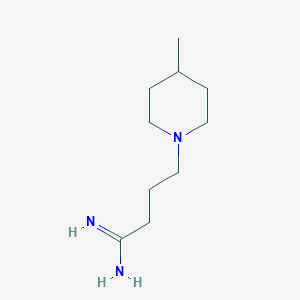
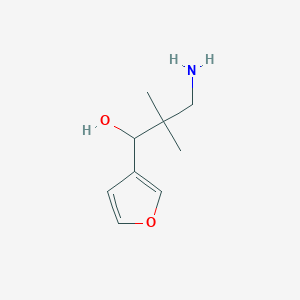
![2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13200704.png)
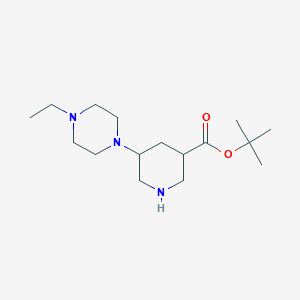
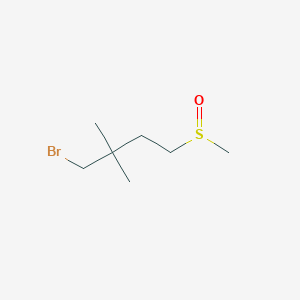
![1-[1-(Aminomethyl)cyclopropyl]-3-(propan-2-yl)urea](/img/structure/B13200733.png)
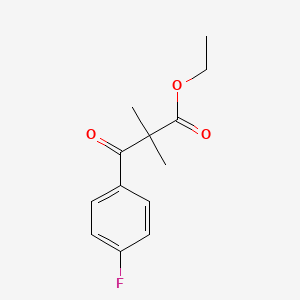
![Methyl 3-[(diethylcarbamoyl)sulfanyl]thiophene-2-carboxylate](/img/structure/B13200764.png)


